
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as CTOP, is a synthetic peptide that acts as a selective antagonist of the μ-opioid receptor. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide acts as a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The μ-opioid receptor is involved in the modulation of pain, reward, and mood, and is the primary target of opioid drugs such as morphine and fentanyl. By blocking the μ-opioid receptor, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can inhibit the effects of opioids and other drugs that act on this receptor.
Biochemical and physiological effects:
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. For example, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to reduce the analgesic effects of morphine and other opioids, indicating that it can block the μ-opioid receptor. In addition, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have antidepressant-like effects in some animal models, suggesting that it may have potential as a treatment for depression.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is that it is a highly selective antagonist of the μ-opioid receptor, which means that it can be used to specifically block the effects of opioids and other drugs that act on this receptor. However, one limitation of using N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is that it may not be effective in all animal models or under all experimental conditions, which means that researchers need to carefully consider the appropriateness of using this compound in their experiments.
未来方向
There are a number of future directions for research involving N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide and the μ-opioid receptor. For example, researchers may investigate the role of the μ-opioid receptor in other physiological and pathological processes, such as inflammation, immune function, and neurodegeneration. In addition, researchers may investigate the potential therapeutic applications of N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide and other selective antagonists of the μ-opioid receptor, such as in the treatment of depression or as an adjunct to opioid therapy to reduce the risk of addiction and overdose. Finally, researchers may investigate the development of new compounds that are more selective and potent than N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, which may have even greater potential for scientific research and therapeutic applications.
合成方法
The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves several steps, starting with the protection of the amine group of cyclohexylamine with tert-butyloxycarbonyl (BOC) to form BOC-cyclohexylamine. This compound is then reacted with 4-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield the corresponding alcohol. The alcohol is then converted to the tetrahydrofuran derivative by treatment with p-toluenesulfonic acid and acetic anhydride. Finally, the carboxamide group is introduced by reaction with 4-cyanobenzyl chloroformate, followed by deprotection of the BOC group with trifluoroacetic acid.
科学研究应用
N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological processes. For example, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been used to investigate the role of the μ-opioid receptor in pain perception, addiction, and depression. In addition, N-cyclohexyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been used to study the effects of various drugs on the μ-opioid receptor, including morphine, fentanyl, and buprenorphine.
属性
IUPAC Name |
N-cyclohexyl-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-22-17-9-7-15(8-10-17)19(11-13-23-14-12-19)18(21)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPNYDUECZHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
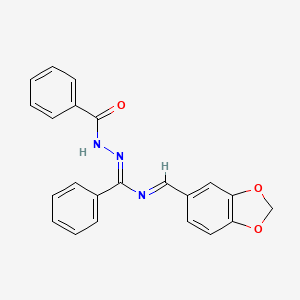
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
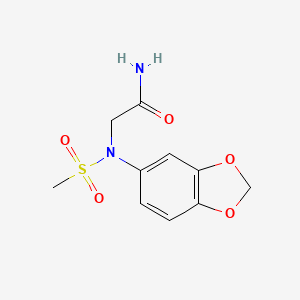
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
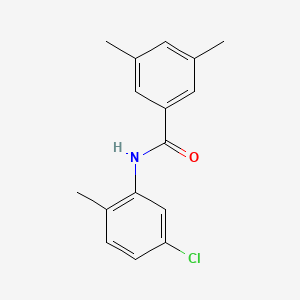
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
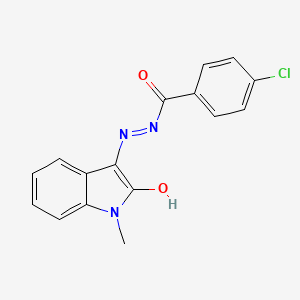

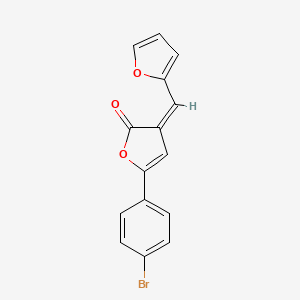
![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)